molecular formula C16H20Cl2N2O2 B15369484 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol;dihydrochloride

4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol;dihydrochloride

Cat. No.: B15369484
M. Wt: 343.2 g/mol
InChI Key: CKUOOFYPHRZZOR-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride is a piperazine-derived compound featuring a 4-hydroxyphenyl group at position 5 of the piperazine ring and a phenol moiety at position 3. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol;dihydrochloride

InChI

InChI=1S/C16H18N2O2.2ClH/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12;;/h1-8,15-20H,9-10H2;2*1H

InChI Key

CKUOOFYPHRZZOR-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride and related compounds:

Compound Name (CAS No.) Core Structure Substituents/Modifications Pharmacological Activity Reference
4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride Piperazine - 4-Hydroxyphenyl at position 5
- Phenol at position 4
Not explicitly stated (potential ER/Dopamine modulation) N/A
MPP (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) Pyrazole - Two 4-hydroxyphenyl groups
- Piperidinylethoxy side chain
- Methyl group at position 4
Selective ERα antagonist
5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol dihydrochloride (CAS 1881289-09-3) Phenol-Piperazine - Chloro group at position 5
- Methylpiperazine at position 2
Anticancer (tested in vitro)
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Benzoindane-Piperazine - Dihydrobenzodioxin substituent
- Piperazine-linked indane
Dopamine D4 receptor antagonist

Pharmacological and Functional Insights

  • MPP (ERα Antagonist) : MPP’s pyrazole core and extended side chain confer high selectivity for ERα over ERβ. Its dihydrochloride salt enhances bioavailability in neuroendocrine studies .

Physicochemical Comparison

Property 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol Dihydrochloride MPP 5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol
Molecular Weight ~350 g/mol (estimated) 541.5 g/mol 277.19 g/mol
Solubility High (dihydrochloride salt) Moderate (polar side chains) High (salt form)
logP (Predicted) ~1.5 ~3.2 ~2.0

Preparation Methods

Nucleophilic Substitution with Piperazine Derivatives

A primary route for synthesizing 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride involves nucleophilic substitution reactions between piperazine derivatives and hydroxyphenyl precursors. Source outlines a method where piperazine reacts with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium(II) acetate in the presence of a ligand such as triphenylphosphine, yielding the intermediate 4-(piperazin-2-yl)phenol. Subsequent acidification with hydrochloric acid produces the dihydrochloride salt with a reported yield of 68–72%.

Critical parameters for this method include:

  • Temperature : Optimized at 80–90°C to balance reaction rate and side-product formation.
  • Solvent System : A mixture of dimethylformamide (DMF) and water (3:1 v/v) ensures solubility of both aromatic and amine components.

Catalytic Hydrogenation of Nitro Intermediates

An alternative approach described in patent literature (Source) utilizes catalytic hydrogenation to reduce nitro intermediates. The process begins with the synthesis of N-(4-nitrophenyl)-N'-(4-hydroxyphenyl)piperazine, which is subjected to hydrogen gas (1–5 atm) in the presence of a palladium-on-carbon catalyst. This step reduces the nitro group to an amine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Key advantages :

  • Selectivity : Hydrogenation avoids halogenation byproducts common in Friedel-Crafts alkylation.
  • Scalability : Reactions conducted at 20–30°C facilitate large-scale production without exothermic risks.

Multi-Step Synthesis via Chloropyridine Intermediates

Formation of Chloropyridine Precursors

Source details a multi-step synthesis leveraging chloropyridine intermediates. The protocol begins with 2-hydroxy-5-nitropyridine, which undergoes chlorination using phosphorus oxychloride (POCl₃) at 120°C to yield 2,3-dichloro-5-nitropyridine. This intermediate is then coupled with 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of cesium carbonate (Cs₂CO₃) and DMF, forming a nitropyridyl ether derivative. Subsequent reduction with tin(II) chloride (SnCl₂) in ethanol affords the target amine, which is precipitated as the dihydrochloride salt.

Reaction Conditions :

Step Reagents/Conditions Yield (%)
Chlorination POCl₃, 120°C, 6 h 85
Coupling Cs₂CO₃, DMF, 80°C, 12 h 62
Reduction SnCl₂, EtOH, reflux, 4 h 74

Purification and Salt Formation

Post-reduction, the free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0–5°C. The dihydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold ethyl acetate to remove residual solvents.

Analytical Validation and Characterization

Structural Confirmation via Spectroscopic Methods

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) reveals characteristic peaks at δ 7.25 (d, J = 8.8 Hz, 4H, aromatic protons), δ 3.45 (m, 8H, piperazine protons), and δ 2.95 (s, 2H, NH₃⁺).
  • Mass Spectrometry : ESI-MS (m/z): Calculated for C₁₆H₁₈N₂O₂: 270.14; Observed: 270.9 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 6.8 min.

Industrial-Scale Production and Optimization

Automated Reactor Systems

Source highlights the use of continuous-flow reactors for large-scale synthesis. Automated systems enhance reproducibility by maintaining precise control over temperature, pH, and reagent stoichiometry. This method reduces reaction times by 40% compared to batch processes.

Solvent Recycling Strategies

Ethanol and DMF are recovered via fractional distillation, achieving 90% solvent reuse. This reduces production costs and environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Excessive POCl₃ usage leads to over-chlorination, generating 2,3,5-trichloropyridine. This is mitigated by stoichiometric control (1:1.2 molar ratio of substrate to POCl₃) and incremental reagent addition.

Hydroscopicity of Dihydrochloride Salt

The final product exhibits hygroscopicity, necessitating storage in desiccators with silica gel. Packaging under nitrogen atmosphere extends shelf life to 24 months.

Q & A

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Scale-up requires precise control of reaction parameters:

  • Microwave-assisted synthesis (e.g., 100°C, 300 W) reduces reaction time from hours to minutes while minimizing side products .
  • In-line NMR monitoring tracks intermediate formation to prevent racemization .
  • Design of Experiments (DoE) optimizes solvent ratios (e.g., DMF vs. THF) and stoichiometry to preserve chiral centers .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.2 ppm for phenolic protons) and piperazine ring integration .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.18) .
  • FT-IR : Identify O–H (3200–3500 cm⁻¹) and C–N (1250 cm⁻¹) stretches .

Advanced Question: How can X-ray crystallography resolve ambiguities in protonation states of the piperazine ring?

Methodological Answer:

  • Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation reveals protonation sites (N1 and N4 in the piperazine ring) and hydrogen-bonding networks with chloride counterions .
  • DFT calculations (B3LYP/6-311+G*) predict proton affinity differences (<5 kcal/mol) between nitrogen atoms, validated by crystallographic data .

Basic Question: What factors influence the solubility and stability of this compound in biological assays?

Methodological Answer:

  • pH-dependent solubility : Soluble in water at pH <3 (hydrochloride form) but precipitates at physiological pH. Use citrate buffer (pH 4.5) for in vitro studies .
  • Light sensitivity : Store in amber vials at -20°C; degradation half-life increases from 7 days (room temperature) to 6 months (lyophilized) .

Advanced Question: How can nanoparticle encapsulation improve bioavailability without altering pharmacodynamics?

Methodological Answer:

  • PLGA nanoparticles (size: 150–200 nm, PDI <0.1) prepared via emulsion-solvent evaporation enhance aqueous stability (≥90% encapsulation efficiency).
  • Surface PEGylation reduces macrophage uptake, confirmed by flow cytometry in RAW 264.7 cells .

Basic Question: What are the primary biological targets of this compound?

Methodological Answer:

  • Serotonin receptors (5-HT₁A/2A) : Radioligand binding assays (³H-8-OH-DPAT) show IC₅₀ = 12 nM (5-HT₁A) vs. 85 nM (5-HT₂A) .
  • Dopamine D₂ receptors : Ki = 28 nM in HEK293 cells transfected with human D₂ receptors .

Advanced Question: How do researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling via LC-MS/MS quantifies brain-to-plasma ratios (0.3 in rats) to explain reduced in vivo activity .
  • Metabolite screening identifies active N-oxide derivatives (IC₅₀ = 8 nM) that contribute to efficacy .

Advanced Question: How can computational modeling predict off-target effects?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against >200 GPCRs; prioritize hits with ΔG < -9 kcal/mol .
  • QSAR models using 2D descriptors (e.g., topological polar surface area <80 Ų) predict blood-brain barrier permeability (R² = 0.89) .

Advanced Question: What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell panel profiling : Test in NCI-60 cell lines; correlate IC₅₀ values with genomic biomarkers (e.g., p53 status).
  • ROS assays (DCFH-DA probe) confirm oxidative stress as a primary mechanism in sensitive lines (e.g., HepG2 vs. MCF-7) .

Advanced Question: How does modifying the phenolic hydroxyl group affect receptor binding kinetics?

Methodological Answer:

  • Methylation of -OH : Reduces 5-HT₁A affinity by 40-fold (IC₅₀ = 480 nM) due to disrupted hydrogen bonding.
  • Fluorination : Enhances metabolic stability (t₁/₂ from 2.1 to 5.3 hours in human liver microsomes) without altering Ki values .

Notes

  • Safety : Handle with nitrile gloves (LD₅₀ >2000 mg/kg in rats; OSHA hazard category: Non-irritant) .
  • Contradictions : Discrepancies in cytotoxicity may arise from assay conditions (e.g., serum concentration in media) .

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